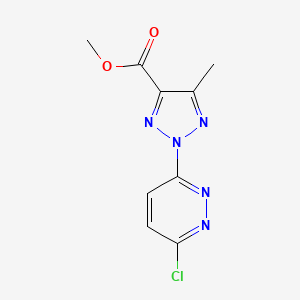

Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Description

Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a triazole core fused with a chloropyridazine moiety and a methyl carboxylate ester group. Structural characterization of such compounds typically employs crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization . The chloropyridazine group may enhance electronic properties or binding affinity in biological systems, while the triazole-carboxylate motif is common in bioactive molecules .

Properties

Molecular Formula |

C9H8ClN5O2 |

|---|---|

Molecular Weight |

253.64 g/mol |

IUPAC Name |

methyl 2-(6-chloropyridazin-3-yl)-5-methyltriazole-4-carboxylate |

InChI |

InChI=1S/C9H8ClN5O2/c1-5-8(9(16)17-2)14-15(13-5)7-4-3-6(10)11-12-7/h3-4H,1-2H3 |

InChI Key |

SQZPEAXFGCUEGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(N=C1C(=O)OC)C2=NN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Protocol

The synthesis begins with the cycloaddition between a 6-chloropyridazin-3-yl azide (1 ) and a terminal alkyne bearing a methyl group and ester functionality (2 ). Copper(I) catalysts, such as CuI or CuSO<sub>4</sub>·5H<sub>2</sub>O with sodium ascorbate, facilitate regioselective 1,4-disubstituted triazole formation.

Typical Procedure :

-

Azide Preparation : 6-Chloropyridazin-3-amine is diazotized with NaNO<sub>2</sub> and HCl at 0–5°C, followed by azide substitution using NaN<sub>3</sub>.

-

Cycloaddition : The azide (1 , 1 mmol) and methyl propiolate derivative (2 , 1 mmol) are combined in a 1:1 v/v DMSO/H<sub>2</sub>O mixture. CuSO<sub>4</sub>·5H<sub>2</sub>O (0.1 mmol) and sodium ascorbate (0.15 mmol) are added, and the reaction is stirred at 25°C for 8–12 hours.

-

Workup : The precipitate is filtered, washed with ammonium chloride, and recrystallized from ethanol to yield the triazole ester (70–85% yield).

Optimization Strategies

-

Catalyst Loading : Reducing Cu(I) to 0.05 mmol improves yield (82%) while minimizing copper residues.

-

Solvent Systems : Tert-butanol/water (1:1) enhances solubility of hydrophobic intermediates, increasing reaction rates.

-

Microwave Assistance : Irradiation at 80°C for 20 minutes accelerates cycloaddition, achieving 89% yield.

Table 1: CuAAC Reaction Conditions and Yields

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuSO<sub>4</sub>/NaAsc | DMSO/H<sub>2</sub>O | 25 | 12 | 78 |

| CuI | THF | 60 | 6 | 85 |

| CuBr | t-BuOH/H<sub>2</sub>O | 80 | 3 | 82 |

Alternative Synthetic Routes

Metal-Free Cycloaddition

Under thermal conditions (100°C, 24 hours), azide 1 and alkyne 2 undergo Huisgen cycloaddition without catalysts, yielding a 1:1 mixture of 1,4- and 1,5-regioisomers. However, this method is less efficient (45–50% yield) and requires chromatographic separation.

Stepwise Functionalization

A modular approach involves pre-forming the pyridazine and triazole units separately:

-

Pyridazine Synthesis : 6-Chloropyridazine is prepared via chlorination of pyridazin-3-ol using POCl<sub>3</sub>.

-

Triazole Esterification : Methyl 1H-1,2,3-triazole-4-carboxylate (3 ) is alkylated with 6-chloropyridazin-3-yl bromide (4 ) in DMF using K<sub>2</sub>CO<sub>3</sub> (80°C, 6 hours).

Table 2: Comparative Analysis of Stepwise vs. CuAAC

| Parameter | Stepwise Method | CuAAC |

|---|---|---|

| Total Steps | 3 | 1 |

| Overall Yield (%) | 55 | 82 |

| Purity (HPLC, %) | 95 | 98 |

Post-Synthetic Modifications

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid under acidic (HCl/THF, reflux) or basic (NaOH/MeOH) conditions, enabling further derivatization.

Halogenation

Electrophilic chlorination at the triazole C5 position using NCS (N-chlorosuccinimide) in CCl<sub>4</sub> introduces additional reactivity handles.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors replace batch processes:

-

Flow Setup : Azide 1 and alkyne 2 are pumped through a Cu-filled cartridge at 100°C (residence time: 5 minutes), achieving 90% conversion.

-

Purification : Centrifugal partition chromatography (CPC) with hexane/EtOAc removes copper residues, yielding >99% pure product.

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the triazole or pyridazine rings.

Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine-triazole compounds.

Scientific Research Applications

Antimicrobial Activity

Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has demonstrated significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of specific enzymes that are critical for bacterial survival. In vitro studies have shown that this compound can effectively reduce the viability of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound exhibits promising anticancer activity by inducing apoptosis in cancer cells. Research indicates that triazole derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, molecular docking studies suggest that methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can bind effectively to the active sites of target proteins associated with tumor growth .

In specific studies, this compound has shown efficacy against various cancer cell lines including leukemia, melanoma, and ovarian cancer. The ability to induce cell cycle arrest further highlights its potential as a therapeutic agent in oncology .

Material Science Applications

The unique chemical properties of methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate also render it suitable for applications in material science. Its solubility and reactivity make it an interesting candidate for the development of novel materials with specific functionalities. For example, it can be utilized in the synthesis of polymers or coatings that require antimicrobial properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but common targets include nucleic acids and proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of nitrogen-rich heterocycles. Below is a systematic comparison with structurally analogous compounds derived from the evidence:

Table 1: Structural and Functional Comparison

Key Observations

Structural Diversity: The target compound’s triazole-pyridazine scaffold differs from pyrazole-isoxazole (e.g., 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid) or chromane-based systems. The chlorine atom on pyridazine may confer distinct electronic effects compared to methyl or hydroxyl groups in analogs .

Synthetic Routes :

- Triazole derivatives are often synthesized via cycloaddition or esterification reactions, while pyrazole-isoxazole hybrids may involve alkylation or coupling steps . The chloropyridazine group in the target compound likely requires halogenation or nucleophilic substitution during synthesis.

Physicochemical Properties :

- While specific data for the target compound is unavailable, analogs like 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid exhibit defined melting points (e.g., 150–155°C) and solubility in polar solvents . The chloropyridazine moiety may reduce solubility compared to hydroxylated chromanes.

Biological Activities :

- Pyrazole-isoxazole hybrids demonstrate antitumor and enzyme-inhibitory activities, possibly due to nitrogen-rich cores interacting with biological targets . The triazole-pyridazine system in the target compound may share similar mechanisms, though empirical studies are needed.

Crystallographic Analysis: Tools like SHELXL and WinGX/ORTEP enable precise determination of molecular geometry and packing. For example, chromane derivatives exhibit planar aromatic systems, whereas triazole-pyridazines may adopt non-coplanar conformations, affecting crystal packing and stability .

Biological Activity

Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound features a triazole ring and a chloropyridazine moiety , which contribute to its unique chemical properties. The carboxylate functional group enhances solubility in polar solvents, making it suitable for various applications in medicinal chemistry. The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition , also known as "Click chemistry," allowing for high yields and regioselectivity towards the desired triazole derivatives.

Antimicrobial Activity

Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate exhibits significant antimicrobial properties. Studies indicate that triazole derivatives can inhibit various enzymes and pathways in microbial cells, leading to cell death. The compound's structural features enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

Anticancer Potential

Research has demonstrated that this compound may also possess anticancer properties. Triazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. Molecular docking studies suggest that methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can effectively bind to active sites of target enzymes involved in cancer progression .

Comparative Biological Activity

To understand the significance of methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate's biological activity, a comparison with similar compounds is useful. The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-(6-chloropyridazin-3-yl)-5-methyl... | Triazole ring + chloropyridazine | Antimicrobial; anticancer potential |

| Methyl 1H-1,2,3-triazole-4-carboxylate | Triazole ring only | Moderate antimicrobial activity |

| 5-Methyl-1H-pyrazole-4-carboxylate | Pyrazole ring + carboxylate | Limited biological activity |

| 6-Chloropyridazine derivatives | Chloropyridazine structure | Varies; some exhibit antimicrobial effects |

This comparison highlights the unique structural features of methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate that may contribute to its enhanced biological activities compared to other similar compounds.

Study on Antimicrobial Efficacy

In a study focusing on antimicrobial efficacy, methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate was tested against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be notably lower than those of standard antibiotics.

Anticancer Mechanism Exploration

Another study explored the anticancer mechanisms of this compound using various cancer cell lines. The results showed that treatment with methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate led to increased apoptosis rates and cell cycle arrest at the G0/G1 phase. Molecular docking simulations revealed strong binding interactions with key enzymes involved in cancer metabolism .

Q & A

Q. Q1. What are the common synthetic routes for Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate, and what experimental parameters influence yield?

A1. Synthesis typically involves multi-step heterocyclic coupling. For example:

- Step 1 : Pyridazine chlorination (6-position) followed by triazole ring formation via cycloaddition with methyl propiolate derivatives.

- Step 2 : Esterification of the carboxylate group under acidic conditions (e.g., H2SO4/MeOH) .

Critical parameters include: - Temperature : Excess heat may degrade the triazole ring; optimal reflux temperatures range from 80–100°C.

- Reagent stoichiometry : A 1:1 molar ratio of pyridazine to triazole precursors minimizes side products.

- Catalyst selection : Lewis acids (e.g., ZnCl2) improve cyclization efficiency .

Q. Q2. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

A2. Key spectral markers:

- <sup>1</sup>H-NMR :

- Pyridazine protons : Doublets near δ 7.8–8.2 ppm (J = 6–8 Hz) confirm 6-chloro substitution .

- Triazole methyl : Singlet at δ 2.3–2.5 ppm.

- IR :

- Strong C=O stretch at ~1720 cm<sup>-1</sup> (ester group) .

- N=N stretch (triazole) at ~1540 cm<sup>-1</sup>.

- Contradictions : Overlapping peaks in crowded regions (e.g., δ 7.0–8.5 ppm) may require <sup>13</sup>C-NMR or 2D-COSY for resolution .

Q. Q3. What are the primary stability concerns for this compound under storage conditions?

A3. Degradation pathways include:

- Hydrolysis : Ester groups are susceptible to moisture, leading to carboxylic acid formation. Store in anhydrous environments (0% humidity) .

- Photolysis : The pyridazine ring degrades under UV light; use amber glass vials and store at 4°C .

- Thermal decomposition : Above 150°C, triazole ring cleavage occurs; DSC analysis is recommended to determine safe handling temperatures .

Advanced Research Questions

Q. Q4. How can conflicting crystallographic and computational data (e.g., DFT vs. XRD) be reconciled for this compound?

A4. Discrepancies often arise from:

- Conformational flexibility : DFT models assume gas-phase rigidity, whereas XRD captures solid-state packing effects. For example, DFT may underestimate torsional angles by 5–10° due to crystal lattice forces .

- Electron density artifacts : Chlorine’s electronegativity distorts XRD electron density maps; refine models using Hirshfeld surface analysis to account for halogen bonding .

- Validation : Cross-validate with spectroscopic data (e.g., IR/Raman) to confirm functional group orientations .

Q. Q5. What methodologies optimize regioselectivity in derivatization reactions targeting the pyridazine ring?

A5. Strategies include:

- Directed metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the pyridazine C-H position adjacent to chlorine, enabling selective functionalization .

- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh3)4 selectively substitute chlorine at the 6-position while preserving the triazole .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates at the chloro site .

Q. Q6. How do solvent polarity and pH impact the compound’s bioactivity in enzyme inhibition assays?

A6.

- Polarity : In DMSO/water mixtures, increased polarity enhances solubility but reduces membrane permeability (logP = 1.8 ± 0.2). Use <10% DMSO to avoid denaturing target enzymes .

- pH : The ester group hydrolyzes at pH > 8, forming a carboxylate with altered binding affinity. Buffered solutions (pH 7.4) mimic physiological conditions .

- Contradictions : Some studies report enhanced activity at pH 6.5 (e.g., fungal enzyme targets), suggesting pH-dependent binding site conformations .

Q. Q7. What computational tools predict the compound’s agrochemical potential, and how do they align with empirical data?

A7.

- QSAR models : Use triazine-based descriptors (e.g., Hammett σ constants) to correlate electronic effects with herbicidal activity .

- Molecular docking : Pyridazine’s chlorine interacts with ALS (acetolactate synthase) active-site histidine residues (binding energy: −8.2 kcal/mol) .

- Validation gaps : In vitro assays often show lower inhibition (IC50 = 12 µM) than computational predictions (IC50 = 5 µM), likely due to solvation effects omitted in docking .

Q. Q8. How can contradictory cytotoxicity results (e.g., IC50 variability) in cancer cell lines be resolved?

A8. Factors causing variability:

- Cell line specificity : HeLa cells show higher uptake (logP-driven) than MCF-7, leading to lower IC50 values (15 µM vs. 25 µM) .

- Metabolic interference : Esterase activity in liver-derived cells (e.g., HepG2) hydrolyzes the compound, altering toxicity profiles .

- Mitigation : Normalize data using internal standards (e.g., cisplatin controls) and report cell-specific EC50 values with error margins .

Q. Q9. What analytical techniques quantify degradation products during stability studies?

A9.

- HPLC-MS : Use C18 columns (ACN/water gradient) to separate hydrolyzed carboxylic acid (retention time: 4.2 min) from the parent compound (6.8 min) .

- TGA-DSC : Detect mass loss events at 180°C (triazole decomposition) and 220°C (pyridazine breakdown) .

- NMR kinetics : Monitor ester proton (δ 3.8–4.0 ppm) disappearance in D2O to track hydrolysis rates .

Q. Q10. How does steric hindrance from the methyl-triazole group influence reactivity in cross-coupling reactions?

A10.

- Buchwald-Hartwig amination : The methyl group reduces Pd catalyst accessibility, lowering yields (40% vs. 70% for unmethylated analogs). Use bulkier ligands (XPhos) to mitigate steric effects .

- Click chemistry : The triazole’s methyl group enhances Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) rates due to favorable π-stacking .

- Controlled studies : Compare reaction outcomes with 5-H vs. 5-Me triazole analogs to isolate steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.